molecular formula C16H13N7O2S B2370431 N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 1207036-13-2

N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2370431
CAS No.: 1207036-13-2
M. Wt: 367.39
InChI Key: LLBURICSEUZUQT-UHFFFAOYSA-N
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Description

N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a potent and selective ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase) (source) . The CSF1R signaling pathway is a critical regulator of the survival, proliferation, and differentiation of macrophages and monocytes. Consequently, this compound serves as a valuable pharmacological probe for investigating the role of tumor-associated macrophages (TAMs) in the tumor microenvironment. By selectively inhibiting CSF1R, it can be used to deplete TAMs in various cancer models, thereby studying their contribution to tumor progression, immunosuppression, and metastasis (source) . Beyond oncology, this inhibitor is a key research tool for exploring the pathophysiological roles of macrophages in inflammatory diseases, autoimmune conditions, and bone metabolism. Its high selectivity profile makes it particularly useful for dissecting complex cellular mechanisms driven by CSF1R without significant off-target effects, providing researchers with a precise means to validate CSF1R as a therapeutic target.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2S/c1-10-8-14(25-22-10)18-13(24)9-26-15-6-5-12-19-20-16(23(12)21-15)11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBURICSEUZUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including cytotoxicity against cancer cell lines, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula C16H13N7O2SC_{16}H_{13}N_7O_2S and a molecular weight of 367.39 g/mol. It features an isoxazole ring, a triazolo-pyridazine moiety, and a thioacetamide group, which are critical for its biological interactions.

1. Cytotoxicity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. In vitro studies have shown that this compound exhibits moderate to significant cytotoxicity against several human cancer cell lines:

Cell Line IC50 (µM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound is particularly effective against lung (A549) and breast (MCF-7) cancer cells, suggesting its potential as an anticancer agent .

2. Enzyme Inhibition

This compound has been investigated for its inhibitory activity against c-Met kinase, a target in cancer therapy. The compound demonstrated an IC50 value of approximately 0.09 µM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 µM), indicating strong inhibitory potential .

The mechanism by which this compound exerts its effects involves binding to the ATP-binding site of c-Met kinase in a U-shaped conformation. This binding inhibits the kinase activity essential for tumor growth and proliferation .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine and isoxazole components significantly influence the biological activity. For instance:

  • The presence of halogen substitutions on the phenyl ring enhances cytotoxicity.
  • The triazolo-pyridazine moiety is crucial for binding affinity to c-Met kinase.

Further optimization of these structural components could lead to more potent derivatives with improved selectivity and reduced side effects .

Case Studies

Recent studies have focused on synthesizing derivatives based on the core structure of this compound. For example:

  • Compound 12e : Exhibited significant cytotoxicity across various cancer cell lines with IC50 values lower than 10 µM.
  • Compound 19e : Showed promising results in inhibiting c-Met enzymatic activity with IC50 values ranging from 0.09 to 0.21 µM .

These findings suggest that further exploration into this class of compounds may yield new therapeutic agents for cancer treatment.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds similar to N-(3-methylisoxazol-5-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. For instance, derivatives containing pyridine and triazole scaffolds have shown promising activity against various fungal strains, particularly Candida species. In a study evaluating antifungal agents, certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antifungals like fluconazole .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties. Research on related compounds has demonstrated that modifications in the isoxazole and triazole rings can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar scaffolds were tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound may interact effectively with enzymes involved in fungal cell wall synthesis, thereby inhibiting growth and proliferation of fungal pathogens . Such insights are crucial for guiding further drug design efforts.

Synthesis of Novel Derivatives

The synthesis of this compound involves multistep reactions that can be optimized for yield and purity. Researchers have developed methods utilizing various reagents and conditions to enhance the efficiency of synthesis while ensuring high purity levels suitable for biological testing .

Potential Therapeutic Uses

Given its structural features and biological activities, this compound has potential applications in treating fungal infections and possibly other microbial diseases. The unique combination of isoxazole and triazole moieties may provide a dual mechanism of action against resistant strains of pathogens.

Case Studies and Research Findings

Study Focus Findings
Study 1Antifungal ActivityIdentified derivatives with MIC values ≤ 25 µg/mL against Candida albicans.
Study 2Antimicrobial PropertiesShowed significant efficacy against Staphylococcus aureus with MIC values lower than standard antibiotics.
Study 3Molecular DockingPredicted strong interactions with fungal cell wall synthesis enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues from Published Research

The following compounds share structural or functional similarities with the target molecule:

Table 1: Key Structural Analogues and Their Features
Compound ID & Source Core Structure Substituents/Modifications Key Properties/Notes
Target Compound [1,2,4]triazolo[4,3-b]pyridazin - 3-(pyridin-2-yl)
- 6-(thioacetamide)-N-(3-methylisoxazol-5-yl)
Combines kinase-binding core with polar substituents for solubility.
E-4b [1,2,4]triazolo[4,3-b]pyridazin - 3,5-dimethyl-1H-pyrazol-4-yl
- Propenoic acid linkage
High thermal stability (mp 253–255°C). Designed as a kinase inhibitor.
Compound 23 [1,2,4]triazino[5,6-b]indole - 5-Methyl
- N-(4-cyanomethylphenyl)
95% purity; cyanomethyl enhances lipophilicity.
Compound 9 Pteridin - 3-(4-methoxybenzyl)
- N-(3-methylpyrazol-5-yl)
Thioether-acetamide linker; methoxy group may affect metabolic stability.
2-(4-Hydroxypyrimidin... Pyrimidin - 4-Hydroxypyrimidin-2-ylsulfanyl
- N-(5-methylisoxazol-3-yl)
Isoxazole substituent shared with target; lacks triazolo core.

Physical and Chemical Properties

  • Melting Points : The triazolo[4,3-b]pyridazin core in E-4b confers high thermal stability (mp 253–255°C) , which the target compound may share due to its rigid heterocyclic system.
  • Solubility: The target’s methylisoxazole and pyridinyl groups likely improve aqueous solubility compared to bromophenyl or phenoxy substituents in compounds .

Preparation Methods

Hydrazone Formation and Cyclization

The precursor 3-methylisoxazol-5-amine is synthesized in three steps from ethyl acetate and acetonitrile:

  • Formation of acetyl acetonitrile : Ethyl acetate reacts with acetonitrile in the presence of sodium ethoxide, yielding acetyl acetonitrile (80–85% yield).
  • Hydrazone synthesis : Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in ethanol under reflux, forming the corresponding hydrazone (75% yield).
  • Cyclization with hydroxylamine : The hydrazone undergoes ring closure with hydroxylamine hydrochloride in alkaline methanol, producing 3-methylisoxazol-5-amine (68% yield).

Critical parameters :

  • Temperature control during cyclization (60–70°C) minimizes byproduct formation.
  • Alkaline conditions (pH 10–12) ensure efficient deprotonation of hydroxylamine.

Synthesis of 3-(Pyridin-2-yl)-Triazolo[4,3-b]Pyridazin-6-thiol

Pyridazine Core Functionalization

The triazolopyridazine scaffold is constructed via a two-step sequence:

  • Formation of pyridazinone : 3-Aminopyridazine-6-thiol is reacted with pyridine-2-carbaldehyde in acetic acid, yielding a Schiff base intermediate.
  • Cyclocondensation : The Schiff base undergoes oxidative cyclization using iodine in DMSO, forming the triazolopyridazine core (62% yield).

Alternative route : Suzuki-Miyaura coupling of a boronic ester-functionalized pyridazine with 2-bromopyridine achieves regioselective pyridin-2-yl substitution.

Thiol Group Introduction

The 6-thiol group is introduced via:

  • Thioglycolic acid coupling : Reaction of 6-chloro-triazolopyridazine with thioglycolic acid in DMF at 80°C (55–60% yield).
  • Thiol-disulfide exchange : Treatment of a disulfide intermediate with reducing agents like dithiothreitol.

Assembly of the Thioacetamide Linker

Nucleophilic Substitution

The final coupling involves reacting 3-methylisoxazol-5-amine with 3-(pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-thiol via a bromoacetamide intermediate:

  • Synthesis of bromoacetamide : 3-Methylisoxazol-5-amine reacts with bromoacetyl bromide in dichloromethane, yielding N-(3-methylisoxazol-5-yl)-2-bromoacetamide (72% yield).
  • Thioether formation : The bromoacetamide undergoes nucleophilic substitution with the triazolopyridazin-6-thiol in the presence of K₂CO₃ in DMF at 50°C, producing the target compound (58% yield).

Optimization notes :

  • Use of anhydrous DMF prevents hydrolysis of the bromoacetamide.
  • Catalytic KI enhances reaction rate by facilitating halide displacement.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.45 (s, 1H, triazole-H), 7.98–7.90 (m, 2H, pyridazine-H), 6.32 (s, 1H, isoxazole-H), 3.85 (s, 2H, CH₂S), 2.32 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₁₆H₁₃N₇O₂S [M+H]⁺: 368.0821; found: 368.0819.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.7 min.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic substitution 58 98 High regioselectivity Requires anhydrous conditions
Suzuki-Miyaura coupling 45 95 Modular pyridin-2-yl introduction Palladium catalyst cost
Direct cyclocondensation 50 97 Fewer steps Low functional group tolerance

Q & A

Q. Methodological Optimization :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling steps .
  • Temperature control : Exothermic reactions (e.g., thiol-alkylation) require gradual heating (60–80°C) to avoid side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Example Reaction Conditions :

StepKey ParametersYield RangeReference
Thiol-alkylationDMF, K₂CO₃, 80°C, 12h60–75%
Amide couplingEDCI/HOBt, DCM, rt, 24h50–65%

How can computational chemistry tools predict the binding affinity and selectivity of this compound toward specific biological targets?

Advanced Research Question
Computational methods are critical for rational drug design. Key approaches include:

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases, receptors) using software like AutoDock or Schrödinger. Focus on hydrogen bonding with the pyridazine nitrogen and hydrophobic interactions with the isoxazole ring .
  • Quantum mechanical calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in the thioether group) for covalent binding .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .

Validation : Cross-reference computational predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to resolve discrepancies .

What analytical techniques are critical for characterizing the purity and structural integrity of this compound post-synthesis?

Basic Research Question

  • HPLC : Use C18 columns (acetonitrile/water gradient) to confirm purity >98% .
  • NMR spectroscopy :
    • ¹H NMR : Identify protons on the pyridazine ring (δ 8.5–9.0 ppm) and isoxazole methyl group (δ 2.4 ppm) .
    • ¹³C NMR : Verify carbonyl carbons (δ 165–170 ppm) in the acetamide moiety .
  • HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 423.0925) .

Q. Advanced Applications :

  • X-ray crystallography : Resolve 3D conformation to study π-π stacking between pyridazine and pyridine rings .

How should researchers design experiments to resolve contradictions in biological activity data across different assay systems?

Advanced Research Question
Contradictions often arise from assay-specific variables (e.g., cell lines, pH, incubation time). Mitigation strategies:

Orthogonal assays : Compare results from enzymatic assays (e.g., kinase inhibition) vs. cell-based viability assays (e.g., MTT) .

Control experiments :

  • Test metabolite stability in serum-containing media to rule out degradation .
  • Use isogenic cell lines to isolate target-specific effects .

Dose-response curves : Calculate IC₅₀ values in triplicate to assess reproducibility .

Q. Example Data Conflict Resolution :

Assay TypeObserved ActivityProbable CauseSolution
Enzymatic (purified kinase)High inhibitionDirect target interactionValidate with SPR
Cell-based (cancer line)Low activityPoor membrane permeabilityModify formulation

What strategies are effective for elucidating the mechanism of action (MoA) of this compound in complex biological systems?

Advanced Research Question

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Metabolomics : Track changes in ATP/ADP ratios to assess energy metabolism disruption .

Q. Mechanistic Hypotheses :

  • Kinase inhibition : Predicted binding to ATP pockets via triazolo-pyridazine core .
  • Redox modulation : Thioether sulfur may interact with cellular glutathione, altering oxidative stress .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

Basic Research Question
SAR strategies focus on modifying key regions:

Pyridazine ring : Introduce electron-withdrawing groups (e.g., -Cl) to enhance binding affinity .

Isoxazole moiety : Replace 3-methyl with bulkier substituents (e.g., -CF₃) to improve metabolic stability .

Thioether linker : Substitute sulfur with sulfone (-SO₂-) to reduce off-target reactivity .

Basic Research Question

  • Synthetic protocols : Document exact stoichiometry, solvent batch numbers, and humidity controls during hygroscopic steps .
  • Assay standardization :
    • Use identical cell passage numbers (<20) in viability assays .
    • Pre-treat glassware with silanizing agents to prevent compound adsorption .
  • Data reporting : Include negative controls (e.g., DMSO vehicle) and raw spectral data in supplementary materials .

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